

Spectroscopic Analysis of Dicreatine Malate: A Technical Guide

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Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

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Disclaimer: This document provides a theoretical spectroscopic analysis of **dicreatine malate**. Due to a lack of publicly available experimental data for this specific compound, the spectral characteristics outlined herein are predicted based on the known spectroscopic properties of its constituent molecules, creatine and malic acid. The experimental protocols provided are generalized standard procedures applicable to the analysis of such compounds.

Introduction

Dicreatine malate is a compound comprised of two creatine molecules ionically bound to one molecule of malic acid. This formulation is primarily utilized in the dietary supplement industry, with the rationale of enhanced solubility and potentially improved bioavailability compared to creatine monohydrate. A thorough spectroscopic characterization is essential for quality control, authentication, and understanding the compound's chemical properties. This guide outlines the predicted spectroscopic signatures of **dicreatine malate** using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with standard experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **dicreatine malate**. These predictions are derived from the individual spectral data of creatine and malic acid.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for **Dicreatine Malate** in D₂O

Predicted Chemical Shift (ppm)	Multiplicity	Assignment (Creatine Moiety)	Assignment (Malic Acid Moiety)
~4.30	dd	CH	
~3.93	s	-CH ₂ -	
~3.04	s	N-CH ₃	
~2.70	dd	-CH ₂ -	
~2.50	dd	-CH ₂ -	

Note: Chemical shifts are referenced to a standard (e.g., TSP). The malic acid protons are expected to show splitting (dd - doublet of doublets) due to coupling between the CH and CH₂ protons. The creatine protons are expected to appear as singlets in the absence of coupling partners.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Dicreatine Malate** in D₂O

Predicted Chemical Shift (ppm)	Assignment (Creatine Moiety)	Assignment (Malic Acid Moiety)
~180	COOH	
~175	COOH	
~158	C=N	
~70	CH-OH	
~55	-CH ₂ -	
~42	-CH ₂ -	
~38	N-CH ₃	

Predicted FTIR Spectral Data

Table 3: Predicted FTIR Absorption Bands for **Dicreatine Malate**

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3400-3200 (broad)	O-H Stretch, N-H Stretch	Carboxylic acid, Alcohol, Amine/Imine
3000-2850	C-H Stretch	Aliphatic CH ₂ , CH ₃
~1720 (sharp)	C=O Stretch	Carboxylic Acid (protonated)
~1660 (strong)	C=N Stretch	Guanidinium group
1620-1550 (broad)	COO ⁻ Asymmetric Stretch	Carboxylate
1420-1380	COO ⁻ Symmetric Stretch	Carboxylate
~1396	CH ₃ Bend	Methyl group
~1308	C-N Stretch	

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for **Dicreatine Malate** in ESI-MS (Positive Ion Mode)

Predicted m/z	Ion Species
397.17	[M+H] ⁺ (Dicreatine Malate + H ⁺)
132.08	[Creatine+H] ⁺
135.04	[Malic Acid+H] ⁺

Note: M represents the molecular weight of **dicreatine malate** (396.35 g/mol). Fragmentation in the mass spectrometer is expected to yield ions corresponding to the individual creatine and malic acid components.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **dicreatine malate** by identifying the chemical environments of its protons and carbons.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of the **dicreatine malate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is chosen for its ability to dissolve the polar compound and to avoid a large solvent signal in the ¹H NMR spectrum.
 - Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particulates, filtering if necessary.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using a known internal standard (e.g., TSP) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **dicreatine malate**.

Methodology:

- Sample Preparation:
 - Ensure the **dicreatine malate** sample is in a dry, powdered form.
 - No further preparation is typically needed for Attenuated Total Reflectance (ATR) - FTIR.
- Instrument Parameters (ATR-FTIR):
 - Spectrometer: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the **dicreatine malate** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **dicreatine malate** and to observe its fragmentation pattern.

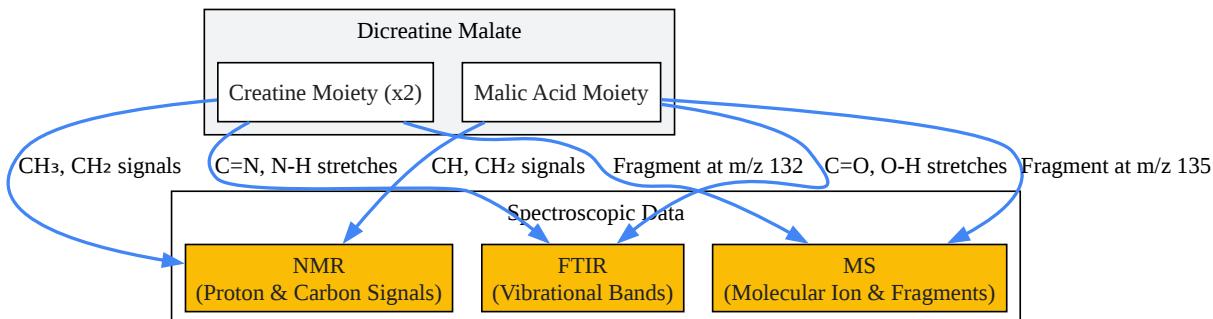
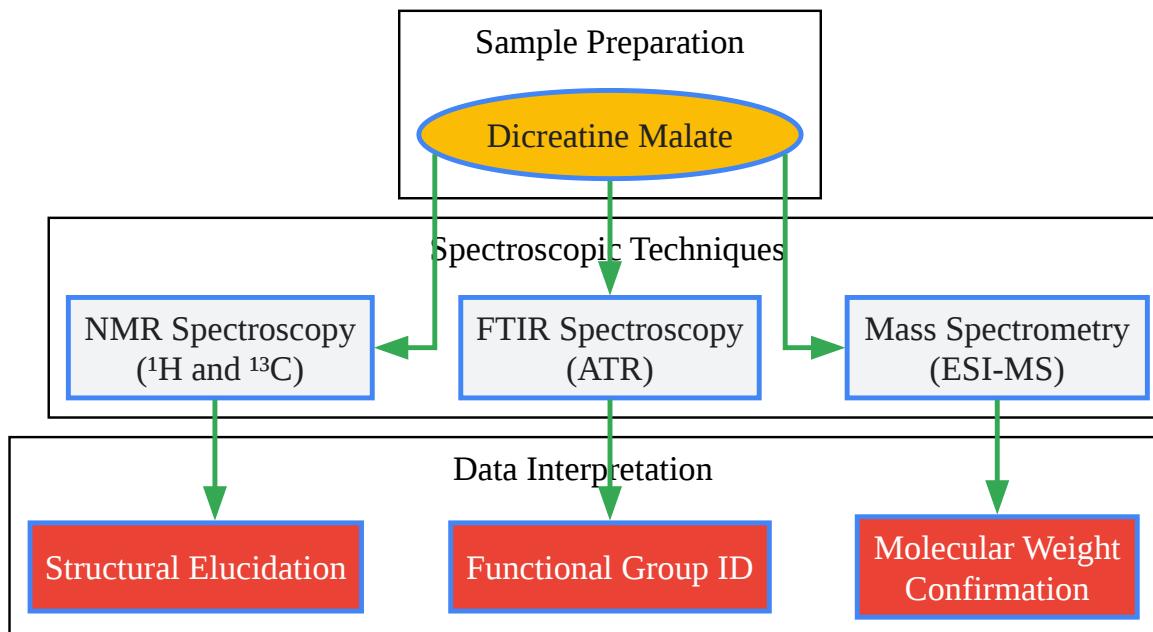
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **dicreatine malate** (approximately 10-100 μ M) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-4 kV.

- Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.
- Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
- Mass Range: m/z 50-500.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
 - Acquire the full scan mass spectrum.
 - If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 397.17) and applying collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis



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